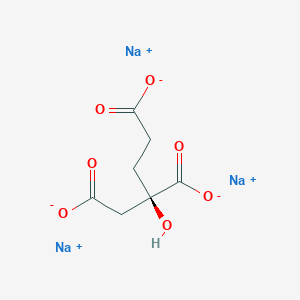

(R)-Homocitrate trisodium salt

Description

(R)-Homocitrate trisodium salt (CAS 320573-06-6, C₇H₇O₇·3Na⁺, MW 203.13) is a chiral, water-soluble derivative of homocitric acid. It is synthesized via alkaline ring-opening of (R)-homocitric lactone using sodium hydroxide, followed by purification through dichloromethane extraction and evaporation . Its optical activity ([α]²⁹₅₈₉ = +14.2 in water) confirms its enantiomeric purity, critical for biological applications . This compound is pivotal in nitrogenase studies, where it serves as a component of the FeMo-cofactor, influencing the enzyme’s catalytic activity in nitrogen fixation . Additionally, it has been investigated as a precursor for antifungal agents targeting Candida albicans .

Properties

IUPAC Name |

trisodium;(2R)-2-hydroxybutane-1,2,4-tricarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7.3Na/c8-4(9)1-2-7(14,6(12)13)3-5(10)11;;;/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3/t7-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTBDRNHMPWDFS-LSBIWMFESA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CC(=O)[O-])(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@](CC(=O)[O-])(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Na3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658027 | |

| Record name | Trisodium (2R)-2-hydroxybutane-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320573-06-6 | |

| Record name | Trisodium (2R)-2-hydroxybutane-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 320573-06-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-homocitrate trisodium salt typically involves the reaction of ®-homocitric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where ®-homocitric acid is dissolved in water, and sodium hydroxide is added gradually to the solution. The reaction mixture is then stirred until the complete neutralization of the acid occurs, resulting in the formation of ®-homocitrate trisodium salt.

Industrial Production Methods: In an industrial setting, the production of ®-homocitrate trisodium salt can be scaled up by using larger reaction vessels and automated systems for the addition of sodium hydroxide. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product. The resulting solution is then subjected to crystallization or evaporation to obtain the solid form of ®-homocitrate trisodium salt.

Chemical Reactions Analysis

Types of Reactions: ®-Homocitrate trisodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The trisodium salt can participate in substitution reactions where one or more of its sodium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various metal salts can be used to replace sodium ions in the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

®-Homocitrate trisodium salt has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

Biology: The compound plays a role in metabolic pathways and is used in studies related to enzyme activity and metabolic regulation.

Industry: The compound is used in the production of biodegradable polymers and as a chelating agent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-homocitrate trisodium salt involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which affects various biochemical processes. For example, it can bind to calcium ions, disrupting the blood clotting mechanism by forming calcium citrate complexes. This property makes it useful as an anticoagulant in medical applications .

Comparison with Similar Compounds

Data Table: Key Properties and Comparisons

Biological Activity

(R)-Homocitrate trisodium salt, also known as trisodium homocitrate, is a compound that has garnered attention due to its biological significance and potential applications in various fields, particularly in biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₅Na₃O₇

- Molecular Weight : 248.01 g/mol

- CAS Number : 864167-45-3

(R)-Homocitrate is a derivative of citric acid and plays a crucial role in various metabolic pathways, particularly in nitrogen fixation processes.

-

Role in Nitrogen Fixation :

- (R)-Homocitrate is a vital component of the iron-molybdenum cofactor (FeMo-co) found in nitrogenases, which are essential for nitrogen fixation in various organisms. This cofactor facilitates the conversion of atmospheric nitrogen into ammonia, a process critical for plant growth and soil fertility .

- Enzyme Inhibition :

Antifungal Properties

Recent studies have investigated the antifungal activity of various analogs related to homocitrate. While some derivatives showed promising results against specific yeast strains, the salts derived from (R)-homocitrate did not demonstrate significant antifungal activity at tested concentrations .

Enzyme Inhibition Studies

A comprehensive study on enzyme inhibition revealed that while (R)-homocitrate itself may not be a strong inhibitor, its structural analogs possess varying degrees of inhibitory effects on enzymes such as homoaconitase and homoisocitrate dehydrogenase. The IC50 values for these inhibitors were reported to be in the millimolar range, indicating a need for further structural optimization to enhance their efficacy .

Case Studies and Research Findings

-

Biochemical Characterization :

- A study characterized the homocitrate synthase enzyme from Methanosarcina acetivorans, demonstrating that this enzyme catalyzes the formation of (R)-homocitrate from α-ketoglutarate and acetyl-CoA under specific conditions. The kinetic parameters were determined, providing insights into its catalytic efficiency .

- Synthesis and Applications :

Data Table: Summary of Biological Activities

Q & A

What are the established methods for synthesizing enantiomerically pure (R)-Homocitrate trisodium salt, and how can researchers optimize yield and purity?

Basic Research Question

The synthesis of this compound from citric acid involves stereoselective steps to ensure enantiomeric purity. A validated protocol includes catalytic hydrogenation of a chiral precursor followed by selective lactonization and subsequent neutralization with sodium hydroxide . Key optimization parameters include:

- pH control during lactonization to prevent racemization.

- Use of chiral catalysts (e.g., Ru-BINAP complexes) to enhance stereoselectivity.

- Purification via recrystallization in ethanol-water mixtures to achieve >95% purity.

Yield improvements (up to 70%) are achieved by minimizing side reactions through temperature modulation (40–50°C) and inert atmosphere conditions.

How can researchers resolve (R)- and (S)-Homocitrate isomers analytically, and what are the critical chromatographic parameters?

Basic Research Question

Chiral separation of (R)- and (S)-Homocitrate derivatives is critical for verifying enantiomeric purity. A method using gas chromatography (GC) with a Chiraldex G-TA column (0.25 mm × 40 m) resolves dimethyl esters of homocitrate lactones:

- Temperature program : 95°C to 180°C at 3°C/min.

- Retention times : 31.15 min (R-isomer) vs. 31.29 min (S-isomer) .

For LC-MS applications, derivatization with butyl esters and detection via mass spectrometry (m/z 300 for dibutyl lactone; m/z 374 for tributyl ester) are recommended. Resolution requires careful control of mobile phase polarity and column conditioning.

What experimental strategies address contradictions in substrate specificity studies of (R)-Homocitrate in nitrogenase activation?

Advanced Research Question

Kinetic studies reveal (R)-Homocitrate is essential for nitrogenase activity, but conflicting data arise from non-specific binding of analogs (e.g., citrate). To resolve discrepancies:

- Competitive inhibition assays : Compare values of (R)-Homocitrate (0.2 mM with acetyl-CoA) against analogs like nora-ketopimelate (no activity observed) .

- Isotopic labeling : Use -labeled (R)-Homocitrate to track incorporation into nitrogenase cofactors via NMR or MS.

- Mutagenesis : Test activity in nifV mutants (homocitrate-deficient) complemented with synthetic (R)-Homocitrate to confirm specificity.

How does (R)-Homocitrate influence nitrogenase metallocluster assembly, and what spectroscopic methods validate its role?

Advanced Research Question

(R)-Homocitrate stabilizes the FeMo-cofactor in nitrogenase by coordinating metal ions. Experimental validation includes:

- EXAFS/XANES : Analyze Fe-Mo-S cluster geometry in homocitrate-bound vs. deficient states.

- EPR spectroscopy : Monitor changes in the signal of the MoFe protein, which diminishes in homocitrate-free systems.

- In vitro reconstitution : Assay cofactor activity by supplementing apoprotein with synthetic (R)-Homocitrate and measuring acetylene reduction rates .

What are the challenges in ensuring enantiomeric purity of this compound in biochemical assays, and how can they be mitigated?

Methodological Focus

Contamination with the (S)-isomer can skew enzymatic activity results. Mitigation strategies:

- Chiral HPLC validation : Use methods described in FAQ 2 to confirm >99% enantiomeric excess (ee).

- Enzymatic digestion : Treat samples with (S)-specific esterases to degrade unwanted isomers.

- Storage conditions : Avoid prolonged exposure to acidic pH or high temperatures, which promote racemization. Store at 4°C in anhydrous form.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.